(S)-4-N-Boc-2-methylpiperazine
Overview
Description
(S)-4-N-Boc-2-methylpiperazine is a chiral piperazine derivative that features a tert-butoxycarbonyl (Boc) protecting group
Scientific Research Applications
(S)-4-N-Boc-2-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of drugs targeting central nervous system disorders.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-N-Boc-2-methylpiperazine typically involves the protection of the piperazine nitrogen with a Boc group. One common method includes the reaction of (S)-2-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to remove the Boc protecting group, typically using strong acids like trifluoroacetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: (S)-2-methylpiperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (S)-4-N-Boc-2-methylpiperazine largely depends on its role as an intermediate or a protecting group in chemical reactions. The Boc group provides steric hindrance and stability, allowing selective reactions at other sites of the molecule. In medicinal chemistry, the compound’s derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
®-4-N-Boc-2-methylpiperazine: The enantiomer of (S)-4-N-Boc-2-methylpiperazine, differing in the spatial arrangement of atoms.
4-N-Boc-piperazine: Lacks the methyl group, offering different steric and electronic properties.
N-Boc-piperazine: A simpler derivative without the chiral center.
Uniqueness: this compound is unique due to its chiral nature, which can impart specific biological activity and selectivity in drug development. The presence of the Boc group also provides versatility in synthetic applications, allowing for selective deprotection and functionalization.
Properties
IUPAC Name |
tert-butyl (3S)-3-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLPQHJYUZTHQS-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427474 | |
Record name | (S)-4-N-Boc-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147081-29-6 | |
Record name | (S)-4-N-Boc-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-Boc-3-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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